molecular formula C22H26N6O3 B11278970 5-amino-N-(2-methoxy-5-methylphenyl)-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(2-methoxy-5-methylphenyl)-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11278970
M. Wt: 422.5 g/mol
InChI Key: IVHRQRDDSIBGRU-UHFFFAOYSA-N
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Description

5-amino-N-(2-methoxy-5-methylphenyl)-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2-methoxy-5-methylphenyl)-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The process may include:

    Formation of the Triazole Ring: This can be achieved through the reaction of hydrazine derivatives with acyl chlorides or other suitable electrophiles.

    Amination and Substitution Reactions: Introduction of amino groups and other substituents is carried out using reagents like sodium azide, followed by reduction and substitution reactions.

    Final Coupling: The final product is obtained by coupling the triazole core with the desired substituents using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: EDCI, DCC.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

5-amino-N-(2-methoxy-5-methylphenyl)-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It serves as an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-N-(2,4,6-trimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of 5-amino-N-(2-methoxy-5-methylphenyl)-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of methoxy and trimethylphenyl groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H26N6O3

Molecular Weight

422.5 g/mol

IUPAC Name

5-amino-N-(2-methoxy-5-methylphenyl)-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]triazole-4-carboxamide

InChI

InChI=1S/C22H26N6O3/c1-12-6-7-17(31-5)16(10-12)24-22(30)20-21(23)28(27-26-20)11-18(29)25-19-14(3)8-13(2)9-15(19)4/h6-10H,11,23H2,1-5H3,(H,24,30)(H,25,29)

InChI Key

IVHRQRDDSIBGRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC(=O)NC3=C(C=C(C=C3C)C)C)N

Origin of Product

United States

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